Here are some areas of scientific research involving GcNeu:
N-glycolylneuraminic acid, commonly referred to as N-glycolyl-2,3-dehydro-2-deoxyneuraminic acid, is a sialic acid derivative primarily found in non-human mammals. It differs from its more common counterpart, N-acetylneuraminic acid, by the presence of an additional hydroxyl group. This compound plays a significant role in cellular interactions and is involved in various biological processes, including inflammation and tumor progression. In humans, the synthesis of N-glycolylneuraminic acid is hindered due to a mutation in the gene CMAH, which encodes the enzyme responsible for converting N-acetylneuraminic acid to N-glycolylneuraminic acid .
N-glycolylneuraminic acid exhibits several biological activities:
N-glycolylneuraminic acid has several applications:
Studies on the interactions of N-glycolylneuraminic acid reveal:
N-glycolylneuraminic acid shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Difference | Unique Features |
---|---|---|
N-acetylneuraminic acid | Lacks the hydroxyl group at C5 | Most common sialic acid; synthesized by humans |
2-keto-3-deoxynonulosonic acid | Different backbone structure | Functions as a precursor for other sialic acids |
N-acetylmannosamine | Lacks the glycolyl modification | Precursor for both N-acetylneuraminic and N-glycolylneuraminic acids |
N-glycolylneuraminic acid's unique hydroxyl group at C5 distinguishes it from these related compounds, influencing its biological functions and interactions significantly.
This detailed overview highlights the importance of N-glycolylneuraminic acid in various biological contexts and its potential applications in research and medicine.